![molecular formula C21H23N3O7S B2496937 N1-benzyl-N2-((3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide CAS No. 868982-26-7](/img/structure/B2496937.png)
N1-benzyl-N2-((3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of complex molecules like the one often involves multi-step reactions, starting from simpler precursors. Techniques such as the condensation of 2-aminophenols or their derivatives with aldehydes, carboxylic acids, nitriles, and isocyanates are common for synthesizing benzoxazole derivatives. These methods can be adapted for the synthesis of our compound, considering the presence of oxazolidinone and benzodioxin moieties. Microwave-assisted synthesis has been highlighted as a valuable technique for accelerating such reactions, providing a pathway for efficient and diverse substitutions (Özil & Menteşe, 2020).
Molecular Structure Analysis
The molecular structure of heterocyclic compounds is crucial in determining their chemical reactivity and biological activity. For instance, the oxazolidinone ring is known for its antimicrobial properties, especially against gram-positive bacteria, due to its unique protein synthesis inhibition mechanism (Diekema & Jones, 2012). Similarly, the benzodioxin and benzyl moieties contribute to the molecule's overall stability and potential for interacting with biological targets.
Chemical Reactions and Properties
Chemical reactions involving compounds with oxazolidinone, benzodioxin, and benzyl groups are diverse. Oxazolidinones, for instance, participate in various synthesis reactions, contributing to their role as synthons in medicinal chemistry. Their reactivity can be tailored through structural modifications, as seen in the synthesis of antibacterial agents (Phillips & Sharaf, 2016). The unique structural features of benzodioxin moieties, such as electron-rich oxygen atoms, may facilitate nucleophilic reactions, enhancing the compound's chemical versatility.
Scientific Research Applications
Synthesis and Antibacterial Agents
Research has explored the synthesis of compounds bearing benzodioxane moieties, aiming to investigate their antibacterial potential. For instance, the synthesis of N-substituted sulfonamides that incorporate the benzodioxane structure demonstrated potent therapeutic potential against various Gram-negative and Gram-positive bacterial strains (Abbasi et al., 2016). This highlights the significance of such compounds in developing new antibacterial agents.
Enzyme Inhibition for Therapeutic Applications
Another area of research involves the synthesis of sulfonamides with benzodioxane and acetamide moieties to study their enzyme inhibitory potential. These compounds showed substantial inhibitory activity against yeast α-glucosidase and weak activity against acetylcholinesterase, suggesting their potential in treating diseases related to enzyme dysfunction (Abbasi et al., 2019).
Oxadiazoline Chemistry and Carbene Generation
The synthesis and study of oxadiazolines spiro-fused to oxazolidines or tetrahydro-1,3-oxazines have been explored for their potential to generate aminooxycarbenes through thermolysis. This research contributes to our understanding of nucleophilic carbene chemistry and its applications in organic synthesis (Couture & Warkentin, 1997).
Catalysis and Synthetic Methodology
Compounds with oxazolidinone moieties have been utilized as versatile ligands in catalytic processes, such as the CuI-catalyzed amidation of aryl halides and cyclization of o-halobenzanilides. These studies offer insights into the development of new synthetic methodologies for constructing complex molecules (Ma & Jiang, 2008).
Antimicrobial and Antimalarial Research
The investigation into the antimalarial and potential COVID-19 therapeutic applications of sulfonamides, including those with benzo[b][1,4]oxazin-3-yl moieties, emphasizes the importance of these compounds in addressing global health challenges. Theoretical and experimental studies have explored their reactivity and biological activities, demonstrating significant antimalarial activity and suggesting a possible role in treating COVID-19 (Fahim & Ismael, 2021).
properties
IUPAC Name |
N'-benzyl-N-[[3-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-1,3-oxazolidin-2-yl]methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O7S/c25-20(22-13-15-4-2-1-3-5-15)21(26)23-14-19-24(8-9-31-19)32(27,28)16-6-7-17-18(12-16)30-11-10-29-17/h1-7,12,19H,8-11,13-14H2,(H,22,25)(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIFNSOKNOGGMRI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(N1S(=O)(=O)C2=CC3=C(C=C2)OCCO3)CNC(=O)C(=O)NCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-benzyl-N2-((3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

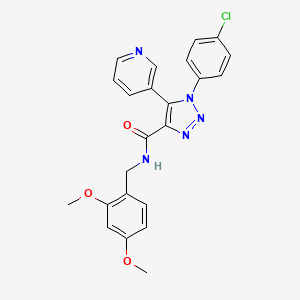
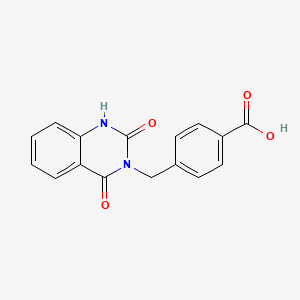
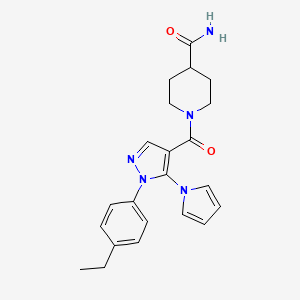

![4-[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-2-propan-2-ylpyrimidine](/img/structure/B2496863.png)
![1-([1,1'-Biphenyl]-4-yloxy)-3-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)propan-2-ol dihydrochloride](/img/structure/B2496865.png)
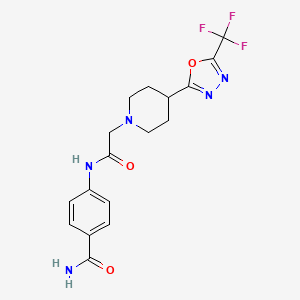

![5-{[(4-methylphenyl)sulfonyl]amino}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2496869.png)
![2-(2-chlorophenyl)-N-{1-[2-methyl-6-(trifluoromethyl)-4-pyrimidinyl]-4-piperidyl}acetamide](/img/structure/B2496870.png)

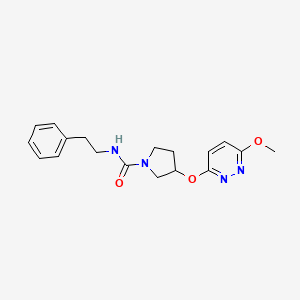
![N-[1-(2,3-Dihydro-1H-inden-1-yl)-2-hydroxyethyl]prop-2-enamide](/img/structure/B2496874.png)
![N-((5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl)-2-methoxyacetamide](/img/structure/B2496875.png)